molecular formula C3H12N9O4P B15194427 4,4',4''-Phosphinylidynetrisemicarbazide CAS No. 14795-54-1

4,4',4''-Phosphinylidynetrisemicarbazide

Cat. No.: B15194427
CAS No.: 14795-54-1
M. Wt: 269.16 g/mol
InChI Key: SIAAKBMRNYIHJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’,4’'-phosphinylidynetrissemicarbazide involves specific reaction conditions and reagents. The preparation methods typically include the reaction of semicarbazide with phosphorous oxychloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure the formation of the desired product. Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4,4’,4’'-phosphinylidynetrissemicarbazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphinylidynetrissemicarbazide derivatives with different functional groups .

Scientific Research Applications

4,4’,4’'-phosphinylidynetrissemicarbazide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,4’,4’'-phosphinylidynetrissemicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved in these effects include the inhibition of key signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

4,4’,4’‘-phosphinylidynetrissemicarbazide can be compared with other similar compounds, such as phosphinylidynetrissemicarbazide derivatives and other semicarbazide-based compounds. These compounds share similar chemical structures but may differ in their reactivity and applications. The uniqueness of 4,4’,4’'-phosphinylidynetrissemicarbazide lies in its specific phosphinylidynetrissemicarbazide moiety, which imparts distinct chemical and biological properties. Similar compounds include semicarbazide, hydrazine derivatives, and other phosphorous-containing compounds .

Properties

CAS No.

14795-54-1

Molecular Formula

C3H12N9O4P

Molecular Weight

269.16 g/mol

IUPAC Name

1-amino-3-bis(hydrazinecarbonylamino)phosphorylurea

InChI

InChI=1S/C3H12N9O4P/c4-7-1(13)10-17(16,11-2(14)8-5)12-3(15)9-6/h4-6H2,(H6,7,8,9,10,11,12,13,14,15,16)

InChI Key

SIAAKBMRNYIHJY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NN)NP(=O)(NC(=O)NN)NC(=O)NN

Origin of Product

United States

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